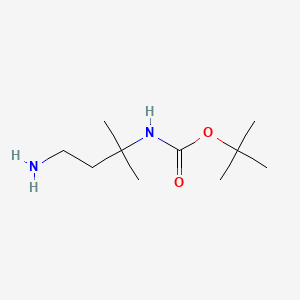

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7,11H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZCKDWAFDGVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880100-43-6 | |

| Record name | tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of biologically active compounds and pharmaceuticals due to its ability to protect amino groups during chemical reactions. The protection of amines is essential for selective functionalization, allowing chemists to manipulate other parts of the molecule without affecting the protected amine.

Synthetic Routes

Common synthetic methods for tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate include:

- Curtius Rearrangement : Involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which undergoes rearrangement to yield the desired carbamate.

- Hydrolysis of Esters : Amino acid-derived esters can be hydrolyzed and subsequently reacted with tert-butyl dicarbonate to form this compound.

Medicinal Chemistry

Pharmaceutical Development

Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is employed in the development of pharmaceuticals targeting amino acid metabolism disorders. Its derivatives have shown potential as reversible inhibitors of gamma-aminobutyric acid aminotransferase, which plays a role in neurotransmitter regulation.

Biological Activity

The compound interacts with various enzymes, particularly acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts. This mechanism is critical for enhancing neurotransmission and has implications for neuropharmacological applications.

Biological Research

Enzyme Inhibition Studies

In biological studies, tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate has been utilized to explore mechanisms of enzyme inhibition and protein interactions. For instance, it has been studied for its effects on amyloid beta aggregation, which is relevant in Alzheimer's disease research. The compound's protective effects against Aβ-induced toxicity in astrocytes highlight its potential therapeutic applications .

Case Studies and Experimental Findings

- In Vitro Studies : Research has demonstrated that this compound can inhibit Aβ aggregation, which is crucial for understanding Alzheimer's pathology. In vitro experiments showed that it reduced oxidative stress markers in astrocytes exposed to Aβ .

- In Vivo Models : Animal studies have been conducted to evaluate the efficacy of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate in reducing Aβ levels and improving cognitive function in scopolamine-induced models of memory impairment .

Industrial Applications

The unique steric properties of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate make it valuable in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations allows it to be utilized in creating diverse chemical products with specific functionalities.

Mechanism of Action

The mechanism by which tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The bulky tert-butyl group influences the binding affinity and selectivity of the compound, making it effective in inhibiting specific enzymes or receptors. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbamates

*Hydrochloride salt form.

Key Observations:

- Branching vs.

- Aromatic vs. Aliphatic Cores : Aromatic derivatives (e.g., 306937-14-4) exhibit distinct electronic properties, making them suitable for cross-coupling reactions, whereas aliphatic carbamates like the target compound are preferred for amine protection in peptide synthesis .

- Heterocyclic Modifications : Thiazole- or tetrahydropyran-containing analogs (e.g., 182120-83-8, 1860028-25-6) demonstrate enhanced metabolic stability in drug candidates but require more complex synthetic routes .

Physicochemical and Application-Based Differences

- Solubility : Hydrophobic tert-butyl groups in aliphatic carbamates improve lipid solubility, whereas aromatic analogs (e.g., 306937-14-4) are less soluble in polar solvents .

- Stability : The hydrochloride salt form of the target compound (1179359-61-5) enhances stability during storage compared to free-base analogs .

- Pharmaceutical Relevance : Cyclic carbamates (e.g., 1860028-25-6) are explored as protease inhibitors, while the target compound’s branched aliphatic structure suits it for kinase inhibitor scaffolds .

Biological Activity

Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is a carbamate compound with potential applications in medicinal chemistry and biological research. Its structure includes a tert-butyl group and an amino group, which confer distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₀H₂₃N₂O₂

- Molecular Weight : Approximately 198.31 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which includes an amino group.

Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate primarily interacts with enzymes such as acetylcholinesterase (AChE). Carbamates are known to inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission. This mechanism is crucial for understanding its potential neuropharmacological effects.

Inhibition of Acetylcholinesterase

Research indicates that carbamates like tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate can effectively inhibit AChE. This inhibition can lead to various physiological effects, including:

- Increased Muscle Contraction : Due to elevated acetylcholine levels.

- Potential Neuroprotective Effects : By modulating neurotransmitter levels in the brain.

Pharmacological Studies

Studies have demonstrated that derivatives of tert-butyl carbamate exhibit competitive reversible inhibition of AChE. The structure–activity relationship (SAR) analysis shows that modifications in the structure can significantly affect the inhibitory potency against AChE.

| Compound Name | Inhibition IC50 (µM) | Unique Features |

|---|---|---|

| tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | 0.5 | Strong AChE inhibitor |

| tert-butyl (1-aminopentan-3-yl)carbamate | 1.2 | Different alkyl chain length |

| tert-butyl (4-aminobutyl)carbamate | 0.8 | Variation in amino group position |

Neuropharmacological Effects

In vitro studies have shown that compounds similar to tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate can exert neuroprotective effects in neuronal cell lines. For instance, a related compound was tested on SH-SY5Y neuroblastoma cells, demonstrating minimal cytotoxicity while effectively inhibiting neurotoxic pathways induced by oxidative stress.

Synthesis and Evaluation

The synthesis of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate typically involves straightforward organic reactions that yield high-purity products suitable for biological testing. The evaluation of its biological activity has been supported by assays measuring enzyme inhibition and cellular viability.

Preparation Methods

Boc Protection of Amines

- Reagents: Di-tert-butyl dicarbonate (Boc2O) is the most common reagent for introducing the tert-butyl carbamate protecting group.

- Procedure: The free amine (4-amino-2-methylbutan-2-yl) is reacted with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane or acetonitrile).

- Conditions: Room temperature to mild heating, typically under inert atmosphere to avoid moisture.

- Outcome: Formation of the tert-butyl carbamate with high purity (~95%) and good yield.

Three-Component Coupling Using CO2

- Method: A recent green chemistry approach involves the three-component coupling of the primary amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous N,N-dimethylformamide (DMF).

- Mechanism: The amine reacts with CO2 to form a carbamate anion intermediate, which is then alkylated by an alkyl halide to form the carbamate.

- Advantages: This method avoids the use of phosgene or other toxic reagents and proceeds under mild conditions with good selectivity.

- Application: This method can be adapted for the synthesis of tert-butyl carbamates by using tert-butyl halides as the alkylating agent.

Modified Curtius Rearrangement

- Approach: Starting from the corresponding carboxylic acid precursor of the amino alcohol, reaction with di-tert-butyl dicarbonate and sodium azide generates acyl azides, which undergo Curtius rearrangement to isocyanates.

- Trapping: The isocyanate intermediate is trapped by tert-butanol or tert-butyl alcohol derivatives to yield the tert-butyl carbamate.

- Catalysts: Tetrabutylammonium bromide and zinc(II) triflate can be used to promote the rearrangement.

- Considerations: This method is especially useful for substrates where direct carbamate formation is challenging.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection of Amines | Di-tert-butyl dicarbonate, base | RT to mild heating, inert atm. | High purity, straightforward | Requires dry conditions | 80-95 | Widely used standard method |

| Three-Component Coupling | Primary amine, CO2, tert-butyl halide, Cs2CO3, TBAI | Anhydrous DMF, mild | Green, avoids toxic reagents | Requires specialized reagents | 70-90 | Good for sensitive substrates |

| Modified Curtius Rearrangement | Carboxylic acid, Boc2O, NaN3, Zn(OTf)2, TBAB | Elevated temp (40-75 °C) | Useful for complex substrates | Multi-step, requires azides | 60-85 | Can handle aromatic/aliphatic acids |

Research Findings and Notes

- The Boc protection method remains the most reliable and widely used for preparing tert-butyl carbamates, including tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate, due to its simplicity and efficiency.

- The three-component coupling method using CO2 is an emerging sustainable technique that offers mild reaction conditions and avoids hazardous reagents like phosgene or isocyanates. This method is particularly advantageous for combinatorial chemistry and rapid library synthesis.

- Modified Curtius rearrangement provides an alternative route, especially when starting from carboxylic acid precursors, enabling the synthesis of carbamates that might be difficult to obtain by direct Boc protection.

- Catalytic indium-mediated carbamate synthesis has been reported as a selective and mild method, though specific application to this compound is less documented.

- Purification of the final product is typically achieved by crystallization or chromatographic techniques, with purity confirmed by NMR and mass spectrometry.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate, and how are reaction conditions optimized for yield and purity?

The compound is synthesized via carbamate formation between tert-butyl chloroformate and the corresponding amine (e.g., 4-amino-2-methylbutan-2-amine). Key steps include:

- Solvent selection : Dichloromethane (DCM) is commonly used due to its inertness and solubility properties.

- Temperature control : Reactions are initiated at 0–5°C to minimize side reactions, followed by stirring at room temperature for completion .

- Purification : Recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) ensures high purity (>95%) .

- Yield optimization : Excess tert-butyl chloroformate (1.2–1.5 equiv.) and slow amine addition improve yields (typically 70–85%) .

Q. How can the stability of tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate be assessed under different storage conditions?

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (typically >150°C).

- Hydrolytic stability : Accelerated aging studies in aqueous buffers (pH 1–13) at 25–40°C, monitored via HPLC, reveal stability under neutral to mildly acidic conditions .

- Storage recommendations : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Q. What purification techniques are recommended for tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate, and how is purity validated?

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes by-products .

- Purity validation :

- NMR : Absence of extraneous peaks in and spectra confirms structural integrity.

- LC-MS : Retention time and molecular ion ([M+H]+ at m/z 217) verify identity and purity .

Advanced Research Questions

Q. What methodologies resolve conflicting spectroscopic data (e.g., NMR vs. MS) during characterization?

- Cross-validation : Combine - HSQC NMR to confirm proton-carbon correlations and high-resolution MS (HRMS) for exact mass verification.

- X-ray crystallography : Single-crystal analysis (using SHELXL ) resolves ambiguities in stereochemistry or hydrogen bonding.

- Dynamic NMR : For rotameric equilibria, variable-temperature NMR (VT-NMR) identifies conformational changes causing spectral discrepancies .

Q. How can the deprotection efficiency of the tert-butyl carbamate group be quantitatively analyzed, and what factors influence reaction kinetics?

- Deprotection protocol : Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 25°C for 2–4 hours .

- Quantitative analysis :

- HPLC : Monitor disappearance of the carbamate peak (retention time ~8.5 min) and emergence of the free amine.

- Kinetic studies : Pseudo-first-order rate constants () are derived from time-course data. Acid concentration and steric hindrance (from the tert-butyl group) significantly slow deprotection .

Q. What strategies minimize racemization during the incorporation of this carbamate into peptide chains?

- Low-temperature coupling : Use 0–5°C during activation with HBTU/DIPEA to suppress epimerization.

- Chiral auxiliaries : Employ Fmoc-protected amino acids with bulky side chains (e.g., Fmoc-L-valine) to sterically hinder racemization .

- Real-time monitoring : Circular dichroism (CD) spectroscopy detects optical activity changes during synthesis .

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitution reactions?

- Reactivity reduction : The tert-butyl group slows SN2 reactions due to steric bulk. For example, substitution with iodide requires elevated temperatures (80°C) and polar aprotic solvents (e.g., DMF) .

- Catalyst design : Transition-metal catalysts (e.g., Pd(PPh)) enable cross-coupling reactions by stabilizing transition states .

Q. What are the applications of this carbamate in multi-step drug synthesis, and how is regioselectivity ensured?

- Intermediate in kinase inhibitors : Used in the synthesis of pyrimidine derivatives (e.g., tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate), a precursor to anticancer agents .

- Regioselective protection : The tert-butyl group selectively protects primary amines in the presence of secondary amines, enabling sequential functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.